molecular formula C13H24N2O4 B3415764 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid CAS No. 372144-03-1

3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid

Cat. No.: B3415764
CAS No.: 372144-03-1
M. Wt: 272.34 g/mol
InChI Key: RZBQGLZGJNCPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-4-6-14-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBQGLZGJNCPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958391
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-03-1
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-N-Boc-amino-3-(4')-piperidine-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid typically involves the following steps:

    Protection of the amine group: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Formation of the propanoic acid backbone: This can be achieved through various methods, such as alkylation or acylation reactions.

    Coupling reactions: The protected amine and the propanoic acid backbone are then coupled together under suitable conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the primary amine.

Reagent/Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in DCMBoc removal; formation of trifluoroacetate salt60–75%
HCl (4 N) in dioxane/methanolSimultaneous Boc and THP group removal40–50%

Mechanistic Insight :

  • TFA protonates the Boc group’s carbonyl oxygen, triggering carbamate cleavage and releasing CO₂ and tert-butanol .

  • Overly harsh conditions (e.g., prolonged TFA exposure) risk hydrolyzing adjacent functional groups .

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation and esterification.

Reagent Product Application Yield Source
EDC/HOBt in DMFAmide bond with amino acid derivativesPeptide synthesis70–85%
DCC/DMAP in THFEster derivatives (e.g., methyl, benzyl)Prodrug design65–80%

Example :
Coupling with ethyl L-phenylalaninate under EDC/HOBt conditions yielded chiral dipeptides with retained stereochemistry .

Oxidation and Reduction

The piperidine ring and propanoic acid chain undergo redox transformations.

Reaction Reagents Product Notes Source
Oxidation of piperidinemCPBA (meta-chloroperbenzoic acid)N-Oxide derivativeRequires anhydrous conditions
Reduction of carboxylic acidLiAlH₄ in THF3-((Boc-amino)-3-(piperidin-4-yl)propanolLimited by Boc group stability

Key Finding :
mCPBA selectively oxidizes the piperidine nitrogen without affecting the Boc group .

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its ionizable groups.

Condition Protonation State Solubility Source
pH < 2 (acidic)Carboxylic acid protonated; amine ionizedSoluble in polar aprotic solvents
pH 7–8 (neutral)Carboxylate anion; Boc group intactInsoluble in water
pH > 10 (basic)Carboxylate anion; Boc group hydrolyzedPrecipitation observed

Practical Implication :
Controlled pH adjustments enable selective crystallization during purification .

Functionalization of the Piperidine Ring

The piperidin-4-yl group undergoes substitution and acylation.

Reaction Reagents Product Yield Source
AcylationBenzoyl chloride/DIPEA in DMFN-Benzoyl-piperidine derivative55–70%
Suzuki cross-couplingPd(PPh₃)₄, arylboronic acidsBiphenyl-modified derivatives45–65%

Case Study :
Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid introduced hydrophobic substituents for enhanced biological activity .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

Compound Key Reactivity Difference Source
3-(Boc-amino)-3-(4-isopropylphenyl)propanoic acidLacks piperidine ring functionalization
2-Acetamido-3-(Boc-piperidin-4-yl)propanoic acidReduced carboxylate reactivity due to acetamido group

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 372144-03-1
  • IUPAC Name : N-(tert-butoxycarbonyl)-3-(4-piperidinyl)-beta-alanine

The structure of this compound features a tert-butoxycarbonyl (Boc) group which acts as a protecting group for the amino functionality, allowing for selective reactions in complex synthesis pathways.

Drug Development

The compound is utilized in the synthesis of various pharmaceuticals due to its ability to enhance the solubility and stability of drug candidates. Its piperidine moiety contributes to binding affinity and selectivity towards biological targets. Notably, it has been studied for potential applications in:

  • Antidepressants : Modifications of piperidine derivatives have shown activity against serotonin receptors.
  • Analgesics : Compounds derived from this structure have been evaluated for pain relief properties.

Case Studies

Several studies highlight the effectiveness of derivatives based on this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that piperidine-based compounds exhibited significant activity against certain cancer cell lines, suggesting potential as anticancer agents .
  • Research indicated that modifications to the Boc group can influence the bioavailability of compounds in vivo, enhancing their therapeutic effects .

Building Block for Peptides

3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid serves as a key building block in peptide synthesis. The Boc group allows for easy incorporation into peptide chains while protecting the amino group from undesired reactions during synthesis.

Applications in Synthesis

The compound is frequently used in:

  • Solid-phase peptide synthesis (SPPS) : Its stability under various conditions makes it suitable for automated peptide synthesis processes.
  • Synthesis of cyclic peptides : The piperidine ring contributes to conformational rigidity, which can be advantageous for developing cyclic peptides with enhanced biological activity.

Synthetic Intermediates

This compound is often employed as an intermediate in the synthesis of more complex organic molecules. Its versatile reactivity allows chemists to modify functional groups selectively, facilitating the creation of diverse chemical entities.

Research Insights

Research has shown that derivatives of this compound can lead to novel synthetic pathways:

  • A recent study explored its use as a precursor for synthesizing novel heterocycles, which have implications in material science and pharmacology .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDrug development (antidepressants, analgesics)Significant activity against cancer cell lines
Peptide SynthesisBuilding block in SPPSEnhances stability and incorporation into peptides
Organic ChemistrySynthetic intermediatesNovel pathways for heterocycle synthesis

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid
  • Synonyms: 3-[(tert-Butoxycarbonyl)amino]-3-piperidin-4-ylpropanoic acid CAS No. 372144-03-1
  • Molecular Formula : C₁₃H₂₄N₂O₄ (based on structural analysis)
  • Key Functional Groups: tert-Butoxycarbonyl (Boc): A protective group for amines. Piperidin-4-yl: A six-membered nitrogen-containing heterocycle. Propanoic Acid Backbone: Provides carboxylate functionality for further derivatization.

Synthesis :
The compound is synthesized via a two-step process:

Ester Formation: Ethyl 3-(4-piperidyl)propanoate reacts with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water with triethylamine as a base, yielding ethyl 3-[1-(tert-butoxycarbonyl)-4-piperidyl]propanoate (97% yield) .

Saponification: The ester is hydrolyzed using aqueous NaOH in ethanol to form the carboxylic acid (4.1 g, quantitative yield) .

Comparison with Structurally Related Compounds

Positional Isomers: Piperidine Substitution

Compound Name Piperidine Substitution Molecular Formula Key Differences References
This compound Piperidin-4-yl C₁₃H₂₄N₂O₄ Reference compound
3-((tert-Butoxycarbonyl)amino)-3-(piperidin-2-yl)propanoic acid Piperidin-2-yl C₁₃H₂₄N₂O₄ Altered piperidine substitution alters steric and electronic properties, potentially affecting receptor binding or solubility.

Implications :

  • Piperidin-4-yl vs. Piperidin-2-yl : The position of the nitrogen in the piperidine ring influences molecular conformation. Piperidin-4-yl derivatives are more linear, while piperidin-2-yl derivatives may adopt folded conformations, impacting interactions in biological systems .

Protecting Group Variations

Compound Name Protecting Group Molecular Formula Key Differences References
This compound Boc on amine C₁₃H₂₄N₂O₄ Boc is acid-labile, enabling deprotection under mild conditions.
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid Cbz on piperidine, Boc on amine C₂₀H₂₇N₂O₆ Dual protection (Cbz and Boc) increases molecular weight and alters solubility. Cbz requires harsher conditions (H₂/Pd) for deprotection.

Implications :

  • Boc vs. Cbz: Boc is preferred for orthogonal protection in multi-step syntheses due to its compatibility with acidic conditions. Cbz is less commonly used in modern peptide chemistry due to its hydrogenolysis requirement .

Functional Group Modifications

Compound Name Functional Modifications Molecular Formula Key Differences References
This compound None C₁₃H₂₄N₂O₄ Reference compound
2-((tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid Methyl group on piperidine C₁₄H₂₆N₂O₄ Methylation increases lipophilicity (logP) and may enhance blood-brain barrier penetration.
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Aromatic substituent Variable Replacement of piperidine with aryl groups (e.g., 4-hydroxyphenyl) shifts activity toward antimicrobial or anticancer applications.

Implications :

  • Methylation : Enhances metabolic stability but may reduce aqueous solubility.

Biological Activity

3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid, with the CAS number 372144-03-1, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₄
  • Molecular Weight : 272.34 g/mol
  • Structure : The compound features a piperidine ring, which is known for its role in various biological activities.

Research indicates that compounds containing piperidine moieties often interact with various biological targets, including receptors and enzymes. The presence of the tert-butoxycarbonyl (Boc) group may enhance the stability and lipophilicity of the compound, potentially improving its bioavailability and efficacy.

  • Receptor Interaction : Piperidine derivatives have been shown to interact with neurotransmitter receptors, which could influence synaptic transmission and neurochemical pathways.
  • Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways.

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems.
  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential effects on serotonin and dopamine systems
Enzyme InhibitionPossible inhibition of metabolic enzymes
Anticancer EffectsIn vitro studies showing reduced cell viability in cancer lines

Case Studies

  • Neurotransmitter Receptor Study : A study investigated the effects of similar piperidine derivatives on serotonin receptors. Results indicated an increase in receptor binding affinity, suggesting potential antidepressant properties (Reference: MDPI article on FDA-approved drugs) .
  • Anticancer Research : A recent study evaluated the effects of piperidine-based compounds on various cancer cell lines. The results showed significant inhibition of cell proliferation in breast and colon cancer cells when treated with these compounds (Reference: University of Alberta PhD thesis) .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-((tert-butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid?

Methodological Answer: The compound is typically synthesized via Boc-protection strategies and amide coupling reactions . A common approach involves:

Boc Protection : Reacting 3-amino-3-(piperidin-4-yl)propanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DMF) to protect the amine group .

Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or preparative HPLC to isolate the product .

Characterization : Confirmation via 1^1H NMR (peaks at δ 1.4–1.5 ppm for Boc methyl groups) and LCMS (m/z consistent with molecular weight + Na+^+/H+^+ adducts) .

Q. Q2. How is the Boc group critical in stabilizing the compound during synthesis?

Methodological Answer: The tert-butoxycarbonyl (Boc) group:

  • Prevents undesired side reactions (e.g., oxidation or nucleophilic attacks on the amine).
  • Facilitates solubility in organic solvents (e.g., DCM or THF), enabling coupling reactions with carboxylic acids or other electrophiles .
  • Removable under acidic conditions (e.g., TFA or HCl/dioxane), allowing downstream functionalization .

Q. Q3. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1^1H/13^13C NMR : To confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation (δ ~2.5–3.5 ppm for piperidinyl protons) .
  • LCMS/HRMS : To verify molecular weight (e.g., [M+H]+^+ for C13_{13}H24_{24}N2_2O4_4: 296.17) .
  • HPLC : To assess purity (>95% by area under the curve) using phenyl or C18 columns .

Advanced Research Questions

Q. Q4. How can enantioselective synthesis of this compound be achieved for chiral drug development?

Methodological Answer: Enantioselective synthesis requires:

Chiral starting materials : Use (R)- or (S)-3-amino-3-(piperidin-4-yl)propanoic acid as a precursor .

Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during Boc protection to retain stereochemistry .

Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution .

Q. Q5. What strategies optimize coupling reactions involving this compound in peptide-like inhibitors?

Methodological Answer: For coupling to amines or carboxylic acids:

  • Activation reagents : Use DCC/DMAP or HATU in DMF to form active esters .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Monitoring : Track reaction progress via TLC (Rf_f shifts) or LCMS to detect intermediate adducts .

Q. Q6. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Acidic conditions : Boc group hydrolyzes (e.g., pH <3 with TFA), releasing the free amine .
  • Basic conditions : Stable in mild bases (pH 8–10) but may degrade in strong bases (e.g., NaOH >1M) via ester hydrolysis .
  • Storage : Store at –20°C in inert solvents (e.g., DMSO) to prevent moisture-induced degradation .

Q. Q7. How can contradictory data on synthetic yields be resolved?

Methodological Answer: Yield discrepancies (e.g., 30–60%) arise from:

  • Reaction scale : Smaller scales (<1 mmol) often have lower yields due to handling losses .
  • Protecting group compatibility : Competing side reactions (e.g., TBDMS-Cl vs. Boc in vs. 17).
  • Purification efficiency : Column chromatography vs. HPLC (higher purity but lower recovery) .

Application-Oriented Questions

Q. Q8. What role does this compound play in designing kinase inhibitors?

Methodological Answer: The piperidin-4-yl moiety and Boc-protected amine are key for:

  • Binding affinity : The piperidine ring mimics natural substrates in kinase active sites .
  • Prodrug design : Boc deprotection in vivo releases active amines for targeted therapy .
  • Structure-activity relationship (SAR) : Modifications at the propanoic acid position enhance selectivity (e.g., fluorophenyl in ) .

Q. Q9. How is this compound used in synthesizing photoactivatable probes?

Methodological Answer:

  • Photo-crosslinking : Incorporate diazirine or benzophenone groups via the carboxylic acid or amine .
  • Radical reactions : Use organic photoredox catalysts (e.g., eosin Y) to functionalize the piperidine ring .

Q. Q10. What preclinical data support its use in anticancer drug candidates?

Methodological Answer: Derivatives of this compound demonstrate:

  • Antiproliferative activity : IC50_{50} values <10 μM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Antioxidant properties : Scavenges ROS, reducing oxidative stress in tumor microenvironments .
  • Synergy with chemotherapeutics : Enhances doxorubicin efficacy in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid
Reactant of Route 2
3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.